molecular formula C21H26N2O B1359509 2,5-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone CAS No. 898783-73-8

2,5-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone

Cat. No. B1359509
M. Wt: 322.4 g/mol
InChI Key: BNAXNJZAPOEESV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzophenone derivatives often involves photocycloaddition reactions. For instance, a study on the photocycloaddition of 6,6′-dimethyl-4,4′-[bis(methylenoxy)phenylene]-di-2-pyrones with benzophenone resulted in oxetane derivatives with high site- and regioselectivity. This suggests that similar methods could potentially be applied to synthesize the compound , taking advantage of the solid-state interactions and the triplet excited state of benzophenone .

Molecular Structure Analysis

The molecular structure of benzophenone derivatives can be complex, with multiple conformers possible due to dihedral and hydroxyl rotations. For example, the 4-hydroxy-2,5-dimethylphenyl-benzophenone has been shown to have three barrier heights related to these rotations, indicating that the molecular structure of 2,5-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone could also exhibit such conformational flexibility .

Chemical Reactions Analysis

Benzophenone derivatives can undergo various chemical reactions. The photocycloaddition reactions mentioned earlier are a prime example of the reactivity of such compounds. Additionally, the use of 2,5-dimethylphenacyl as a photoreleasable protecting group for carboxylic acids demonstrates the potential for benzophenone derivatives to participate in photochemical reactions that involve intramolecular hydrogen abstraction .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives can be influenced by their molecular structure. For instance, the presence of methoxy and methyl groups can affect the crystal structure and stability, as seen in the study of 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-3,8-dimethyl-4H-1-benzopyran-4-one. This compound exhibits weak C—H⋯O hydrogen bonds and π–π interactions, which could be relevant to the physical properties of 2,5-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone .

Scientific Research Applications

Photoremovable Protecting Group for Carboxylic Acids

2,5-Dimethylphenacyl (DMP) esters, related to 2,5-dimethyl-4'-(4-methylpiperazinomethyl) benzophenone, have been studied for their potential as photoremovable protecting groups for carboxylic acids. This application is significant in organic synthesis and biochemistry for creating "caged compounds." The efficiency of the photoreaction, involving photoenolization and the release of carboxylic acids, is higher in nonpolar solvents (Zabadal et al., 2001).

Photopolymerization Initiator

Benzophenone derivatives, closely related to 2,5-dimethyl-4'-(4-methylpiperazinomethyl) benzophenone, are used as photoinitiators in Type-II photoinitiating systems. These systems are crucial in initiating the polymerization process in various industrial applications, involving different substrates and radical formations (Hageman, 1997).

Environmental-Friendly Adsorption Resins

Benzophenone derivatives are increasingly detected in aqueous environments, leading to research on the development of tertiary amine-functionalized adsorption resins for removing these compounds from water. This research is pivotal for water purification and environmental protection (Zhou et al., 2018).

Photostability Assessment in Sunscreen Agents

Studies on benzophenone derivatives have also included assessing their photostability in sunscreen agents. High-performance liquid chromatography methods have been employed to compare the photostability of various sunscreen agents, including benzophenone derivatives. This research is essential for cosmetic product development and safety (Vanquerp et al., 1999).

properties

IUPAC Name

(2,5-dimethylphenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-16-4-5-17(2)20(14-16)21(24)19-8-6-18(7-9-19)15-23-12-10-22(3)11-13-23/h4-9,14H,10-13,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNAXNJZAPOEESV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)CN3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642976
Record name (2,5-Dimethylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone

CAS RN

898783-73-8
Record name (2,5-Dimethylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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